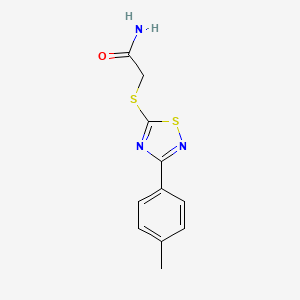
2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide derivatives involves multiple steps starting from simple precursors like cyanoacetamide, proceeding through intermediates such as 2-chloronicotinonitrile and involving reactions like oximation, alkylation, and cyclization. For example, Shukla et al. (2012) describe the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, highlighting the importance of the thiadiazole moiety in the development of glutaminase inhibitors (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including this compound, is characterized by the presence of a thiadiazole ring, which is essential for the biological activity of these compounds. The crystal structure analysis, such as the one performed by Ismailova et al. (2014) for a related thiadiazole compound, reveals the planar geometry and the orientation of substituents which influence the compound's reactivity and interaction with biological targets (Ismailova et al., 2014).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including substitutions and condensations, which allow for the modification of their chemical structure and the introduction of new functional groups. This versatility is essential for the design and synthesis of compounds with desired biological activities. For instance, the work by Filimonov et al. (2017) demonstrates the switchable synthesis of thiadiazole derivatives under different conditions, highlighting the chemical flexibility of this class of compounds (Filimonov et al., 2017).
Scientific Research Applications
Heterocyclic Compound Significance
Heterocyclic compounds, such as 1,3,4-thiadiazole derivatives, play a central role in medicinal chemistry due to their extensive pharmacological activities. These compounds are known for their diverse applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The unique toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives contributes to their significant biological activities. The development of hybrid molecules by combining different moieties into a single frame has led to compounds with interesting biological profiles, highlighting the importance of thiadiazole derivatives in drug discovery and development (P. Mishra, A. Singh, R. Tripathi, A. Giri, 2015).
Thiadiazole Derivatives in Pharmacology
Thiadiazoles are recognized for their broad spectrum of applications in organic synthesis, pharmaceuticals, and biological activities. These compounds are utilized as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The versatility of thiadiazole chemistry has prompted global research efforts to explore its applications further. Thiadiazole derivatives exhibit a wide range of biological activities, highlighting their significance in medicinal chemistry for the development of new and effective therapeutic agents (M. Asif, 2016).
Structural and Biological Potential of Thiadiazole Derivatives
The 1,3,4-thiadiazole and oxadiazole heterocycles are crucial pharmacophore scaffolds in medicinal chemistry. They offer a wide possibility for chemical modification and have shown diverse pharmacological potential. These heterocycles are significant for expressing pharmacological activity, serving as bioisosteres for carboxylic, amide, and ester groups. Their ability to participate in hydrogen bonding interactions with enzymes and receptors enhances pharmacological activity. The analysis of literature data on the biological activity of these derivatives confirms their versatile pharmacological potential, making them promising objects for bioorganic and medicinal chemistry research (M. Lelyukh, 2019).
Future Directions
Thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have a broad pharmacological spectrum and are a fundamental part of some clinically applied drugs . Therefore, the future research directions might include further exploration of the biological activities of these compounds and development of new synthesis methods .
Mechanism of Action
Target of Action
Compounds containing the thiadiazole moiety, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been found to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZDCVOJAZLEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



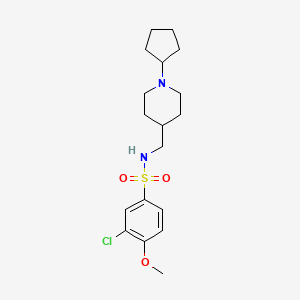
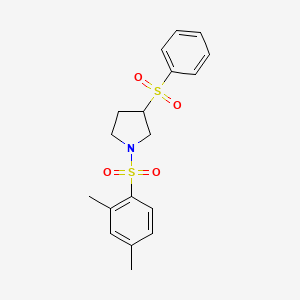
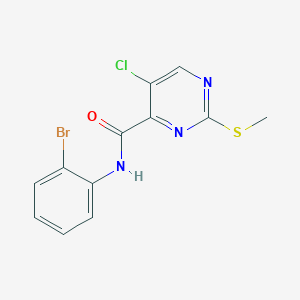
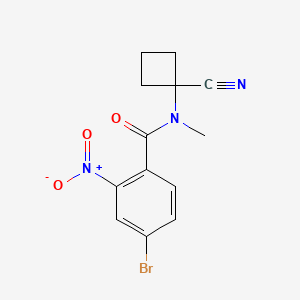

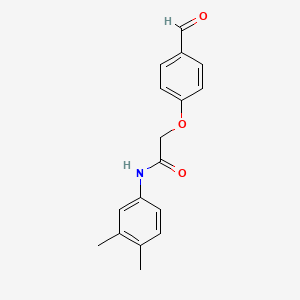
![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)
![2-[4-(2-Methoxyethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2491706.png)
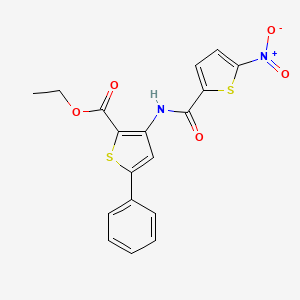
![Phenyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2491708.png)